molecular formula C19H18FN3O2 B11331834 2-(4-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

2-(4-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11331834
M. Wt: 339.4 g/mol
InChI Key: FYBWUFFKVOEFOE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a fluorophenoxy group, a pyrazolyl group, and an acetamide moiety, making it a molecule of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorophenoxy Intermediate: This involves the reaction of 4-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.

    Synthesis of the Pyrazolyl Intermediate: The pyrazolyl group is introduced through a cyclization reaction involving hydrazine and an appropriate diketone.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the pyrazolyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 2-(4-Fluorophenoxy)-N-(3-methylphenyl)acetamide
  • (4-(4-Fluorophenoxy)-2-methylphenyl)methanol

Uniqueness

2-(4-Fluorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H18FN3O2/c1-14-2-4-15(5-3-14)12-23-18(10-11-21-23)22-19(24)13-25-17-8-6-16(20)7-9-17/h2-11H,12-13H2,1H3,(H,22,24)

InChI Key

FYBWUFFKVOEFOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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